2-Chloro-1,8-diphenoxyanthracene-9,10-dione

Description

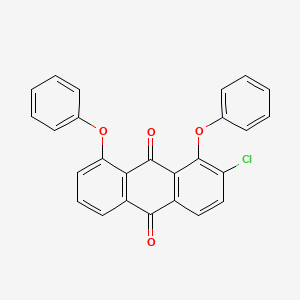

2-Chloro-1,8-diphenoxyanthracene-9,10-dione is a halogenated anthraquinone derivative characterized by a chlorine atom at the 2-position and phenoxy groups at the 1- and 8-positions of the anthracene backbone. Anthraquinones are renowned for their diverse applications in dyes, pharmaceuticals, and organic electronics due to their conjugated π-system and substituent-dependent electronic properties . The chlorine and phenoxy substituents in this compound likely influence its solubility, reactivity, and biological activity, as seen in structurally similar molecules .

Properties

CAS No. |

61601-41-0 |

|---|---|

Molecular Formula |

C26H15ClO4 |

Molecular Weight |

426.8 g/mol |

IUPAC Name |

2-chloro-1,8-diphenoxyanthracene-9,10-dione |

InChI |

InChI=1S/C26H15ClO4/c27-20-15-14-19-23(26(20)31-17-10-5-2-6-11-17)25(29)22-18(24(19)28)12-7-13-21(22)30-16-8-3-1-4-9-16/h1-15H |

InChI Key |

RUZTURWLFGDTJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloroanthraquinone with phenol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1,8-diphenoxyanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.

Medicine: Studied for its potential use in photodynamic therapy due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-diphenoxyanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and phenoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis in biological systems. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Table 1: Key Structural and Functional Comparisons

Key Comparisons

Substituent Effects on Solubility Chlorinated derivatives (e.g., 1,8-dichloroanthracene-9,10-dione) exhibit poor solubility (<0.01 mg/mL in aqueous media) due to hydrophobic Cl atoms and planar aromatic cores . The diphenoxy analog (C₂₆H₁₆O₄) likely has even lower solubility owing to its larger molecular size and nonpolar phenoxy groups . Amino-substituted derivatives (e.g., 2,3-(dibutylamino)anthracene-9,10-dione) show improved solubility due to polar amino groups, enabling applications in biological systems .

Reactivity and Synthetic Pathways Chlorinated anthraquinones (e.g., 1,8-dichloroanthracene-9,10-dione) are typically synthesized via Friedel-Crafts acylation followed by halogenation. Phenoxy groups are introduced via nucleophilic aromatic substitution under basic conditions . Methoxy derivatives (e.g., 1-hydroxy-4-methoxyanthracene-9,10-dione) are synthesized using methylating agents like (CH₃)₂SO₄, which selectively substitute hydroxyl groups at elevated temperatures .

Biological Activity Chloro substituents enhance cytotoxicity by increasing electron deficiency, which may interfere with cellular redox processes. For example, chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione) inhibits colon cancer cell proliferation via EGFR/mTor pathway modulation .

Spectroscopic Signatures Methoxy protons in derivatives like 1-hydroxy-4-methoxyanthracene-9,10-dione produce distinct ¹H-NMR singlets at δ 3.76–3.94 ppm , whereas amino groups in diaminoanthraquinones result in downfield shifts due to hydrogen bonding .

Biological Activity

2-Chloro-1,8-diphenoxyanthracene-9,10-dione (CAS No. 61601-41-0) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

- Molecular Formula : C19H12ClO2

- Molecular Weight : 316.75 g/mol

- IUPAC Name : 2-chloro-1,8-diphenoxy-9,10-anthracenedione

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxic effects.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest potential applications in treating bacterial infections.

The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules. Studies suggest that it may function through the following mechanisms:

- DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Breast Cancer Cells : A recent study published in Cancer Letters reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

- Antimicrobial Efficacy : Another study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected mice models.

Research Applications

The unique properties of this compound make it a valuable compound in several research areas:

- Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development.

- Chemical Biology : Utilized as a probe to study cellular processes involving DNA and enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.